Methyl 2-amino-6-fluorohexanoate

Description

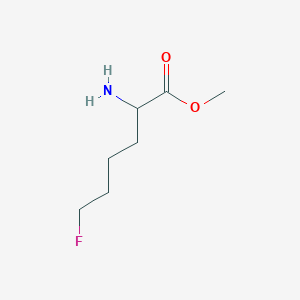

Methyl 2-amino-6-fluorohexanoate is a fluorinated amino acid ester with a six-carbon backbone. The methyl ester moiety enhances solubility in organic solvents, which is critical for reactivity in synthetic pathways. Comparative analysis with structurally analogous compounds (e.g., methyl esters, amino acids, and fluorinated derivatives) provides insights into its physicochemical properties, reactivity, and safety profile.

Properties

Molecular Formula |

C7H14FNO2 |

|---|---|

Molecular Weight |

163.19 g/mol |

IUPAC Name |

methyl 2-amino-6-fluorohexanoate |

InChI |

InChI=1S/C7H14FNO2/c1-11-7(10)6(9)4-2-3-5-8/h6H,2-5,9H2,1H3 |

InChI Key |

IBVOHMHALRSVKB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CCCCF)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-6-fluorohexanoate typically involves the following steps:

Starting Material: The process begins with hexanoic acid as the starting material.

Fluorination: The sixth position of hexanoic acid is fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

Amination: The second position is then aminated using a suitable amination reagent like ammonia or an amine under catalytic conditions.

Esterification: Finally, the carboxylic acid group is esterified using methanol in the presence of an acid catalyst like sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Fluorination: Using industrial fluorinating agents in large reactors.

Continuous Amination: Employing continuous flow reactors for efficient amination.

Large-Scale Esterification: Utilizing industrial esterification units to produce the final ester product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-fluorohexanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols in the presence of a base.

Major Products

Oxidation: Nitro or nitroso derivatives.

Reduction: Corresponding alcohols.

Substitution: Azido or thiol-substituted products.

Scientific Research Applications

Methyl 2-amino-6-fluorohexanoate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-6-fluorohexanoate involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

Pathways Involved: It may interfere with metabolic pathways involving amino acids and fatty acids, leading to altered cellular functions.

Comparison with Similar Compounds

Structural and Functional Group Comparison

Table 1: Key Structural and Functional Differences

*Estimated based on structural analogs.

Key Observations :

- Fluorine Impact: The fluoro group in this compound likely increases electronegativity and metabolic stability compared to non-fluorinated analogs like 6-aminohexanoate .

- Ester Reactivity : Methyl esters (e.g., Methyl 2-hydroxyacetate ) undergo hydrolysis under acidic/basic conditions, a property shared with the target compound.

- Biological Activity: Sulfonylurea methyl esters (e.g., ethametsulfuron) are herbicides , whereas amino-fluoro derivatives may target biological pathways (e.g., enzyme inhibition).

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Notes:

- The fluorine atom in this compound may reduce water solubility compared to hydroxyl or carboxylic acid analogs.

- Hydrolytic instability is common in methyl esters, necessitating controlled storage (e.g., anhydrous environments) .

Key Differences :

- Methyl 2-hydroxyacetate’s safety data emphasizes glove use and respiratory protection, likely applicable to the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.